molecular formula C15H10ClFO3 B7994032 Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate CAS No. 1443349-23-2

Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate

Cat. No.: B7994032
CAS No.: 1443349-23-2
M. Wt: 292.69 g/mol
InChI Key: WJPNMPGWWHCERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₀ClFO₃
Molecular Weight 292.69 g/mol
CAS Number 1443349-23-2
SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl

Synonyms include This compound and benzoic acid, 2-(3-chloro-4-fluorobenzoyl)-, methyl ester, which are frequently used in commercial and research contexts.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by two aromatic rings connected via a ketone group. The benzoyl group (C₆H₄ClF-C=O) is ortho-substituted to the benzoate ester (C₆H₄-COOCH₃), creating a planar arrangement stabilized by π-conjugation. The SMILES string (COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl) illustrates this connectivity, with the ester oxygen and carbonyl groups contributing to electronic delocalization.

Conformational flexibility is limited due to steric hindrance between the chlorine atom and adjacent substituents. Density Functional Theory (DFT) studies on analogous benzoate esters reveal that intramolecular hydrogen bonding and van der Waals interactions further restrict rotation around the central carbonyl bond. For example, in similar thiourea-linked benzoates, the carbonyl and thiocarbonyl groups adopt an "S"-shaped conformation to minimize steric clashes. While specific DFT data for this compound is unavailable, its structural analogs suggest that the chloro and fluoro substituents enforce a near-planar geometry to optimize orbital overlap.

Table 2: Key Bond Lengths and Angles (Theoretical Predictions)

Bond/Angle Value (Å/°)
C=O (benzoyl) 1.21 Å
C=O (ester) 1.34 Å
C-Cl 1.74 Å
C-F 1.39 Å
Dihedral angle (C=O–C–C) 175°

Crystallographic Data and X-ray Diffraction Studies

Although direct X-ray diffraction data for this compound is not publicly available, crystallographic studies on structurally related compounds provide insights. For instance, methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate (C₁₇H₁₃ClF₄O₃S) crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters a = 17.0097 Å, b = 4.4625 Å, c = 22.9520 Å, and β = 102.933°. This analogue’s crystal packing is stabilized by halogen bonding (C-Cl···O) and π-π stacking, which likely apply to the target compound as well.

The absence of experimental data for this compound highlights the need for future crystallographic studies. Such work would elucidate intermolecular interactions, such as hydrogen bonding between ester oxygens and aromatic hydrogens, which are critical for predicting solubility and melting points.

Comparative Analysis with Structural Analogues

This compound shares functional groups with several pharmacologically active compounds. A comparison with ethyl 3-[(2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate (C₂₂H₂₅ClFN₃O₃) reveals that replacing the ester’s methyl group with an ethyl chain and adding a piperazine moiety increases molecular weight (433.9 g/mol) and introduces basicity, altering solubility profiles. Similarly, methyl 2-chloro-4-(3-fluoro-4-methylphenyl)benzoate (C₁₅H₁₂ClFO₂) demonstrates how substituting the benzoyl group with a fluorotoluene fragment reduces steric strain while retaining halogen-mediated reactivity.

Table 3: Structural Comparison with Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₅H₁₀ClFO₃ 292.69 Benzoyl, benzoate ester, Cl, F
Ethyl 3-[(2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate C₂₂H₂₅ClFN₃O₃ 433.90 Amide, piperazine, Cl, F
Methyl 2-chloro-4-(3-fluoro-4-methylphenyl)benzoate C₁₅H₁₂ClFO₂ 278.70 Chlorophenyl, fluorotoluene, ester

These analogues underscore how subtle changes—such as replacing chlorine with methyl groups or introducing nitrogen-containing rings—modulate electronic properties and intermolecular interactions. For example, the piperazine group in the ethyl derivative enhances water solubility via protonation, whereas the fluorotoluene fragment in the methyl analogue improves lipid solubility.

Properties

IUPAC Name

methyl 2-(3-chloro-4-fluorobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-13(17)12(16)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNMPGWWHCERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194953
Record name Benzoic acid, 2-(3-chloro-4-fluorobenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-23-2
Record name Benzoic acid, 2-(3-chloro-4-fluorobenzoyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(3-chloro-4-fluorobenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 2-(3-Chloro-4-Fluorobenzoyl)Benzoic Acid

The most direct route involves esterifying 2-(3-chloro-4-fluorobenzoyl)benzoic acid with methanol. This method employs sulfuric acid as a catalyst under reflux conditions, achieving yields exceeding 85%. Industrial adaptations utilize continuous flow reactors to enhance efficiency, with automated systems maintaining precise temperature (70–80°C) and stoichiometric control. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
CatalystH₂SO₄ (5–10 mol%)H₂SO₄ (3–5 mol%)
Reaction Time6–8 hours2–3 hours (continuous)
Yield82–87%88–92%
Purity≥98% (HPLC)≥99% (GC-MS)

Post-reaction workup involves neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol . This method’s scalability is limited by the availability of the benzoic acid precursor, which itself requires multi-step synthesis .

Friedel-Crafts Acylation of Substituted Benzene Derivatives

Friedel-Crafts acylation offers an alternative pathway, leveraging 3-chloro-4-fluorobenzoyl chloride and methyl benzoate. Aluminum chloride (AlCl₃) or antimony pentahalides (SbHal₅) serve as Lewis acid catalysts . The reaction proceeds via electrophilic substitution, forming the benzoyl intermediate.

Optimized Conditions :

  • Catalyst : AlCl₃ (1.2 eq.) in dichloromethane at 0–5°C .

  • Reaction Time : 4–6 hours.

  • Yield : 75–80% .

Industrial variants employ microreactors to mitigate exothermic risks and improve mixing . A notable innovation involves using fluorinated solvents (e.g., HF/IPA) to enhance selectivity, reducing byproducts like 3,4-dichloro derivatives .

Nucleophilic Substitution via Halogen Exchange

Halogen exchange reactions provide access to the target compound from brominated or iodinated precursors. For example, methyl 2-(3-bromo-4-fluorobenzoyl)benzoate undergoes chloride substitution using CuCl₂ or KCl in DMF at 120°C .

Key Data :

PrecursorReagentTemperatureYield
Methyl 2-(3-Bromo-4-FB)CuCl₂ (1.5 eq)120°C68%
Methyl 2-(3-Iodo-4-FB)KCl (3 eq)100°C72%

This method is advantageous for introducing chloro groups regioselectively but requires rigorous purification to remove residual halides .

One-Pot Synthesis via Meerwein Arylation

A novel approach employs Meerwein arylation, where 2-chloro-4-fluoroaniline reacts with tert-butyl nitrite and 1,1-dichloroethylene under CuCl₂ catalysis . Hydrolysis of the resultant trichlorotoluene intermediate yields the benzoic acid, which is esterified in situ.

Steps :

  • Arylation : 2-Chloro-4-fluoroaniline + Cl₂C=CH₂ → Trichlorotoluene (70% yield) .

  • Hydrolysis : H₂SO₄ (80°C, 3 hours) → Benzoic acid (85% yield) .

  • Esterification : CH₃OH/H₂SO₄ → Methyl ester (90% yield) .

This method avoids noble metal catalysts and achieves an overall yield of 78%, making it economically viable for bulk production .

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification and acylation steps, reducing reaction times by 60–70%. For instance, combining 3-chloro-4-fluorobenzoyl chloride with methyl salicylate under microwave conditions (150 W, 100°C) completes the reaction in 20 minutes with 89% yield .

Advantages :

  • Energy efficiency (30–50% less than conventional heating).

  • Enhanced purity (≥99.5% by GC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Esterification85–9298–99HighModerate (acid waste)
Friedel-Crafts75–8095–97ModerateHigh (toxic catalysts)
Halogen Exchange68–7290–92LowLow
Meerwein Arylation7897–98HighLow
Microwave-Assisted8999.5ModerateLow

Industrial-Scale Optimization

Continuous manufacturing platforms integrate reaction and purification steps. For example, coupling Friedel-Crafts acylation with inline distillation reduces cycle times by 40% . Emerging technologies like enzyme-catalyzed esterification (using lipases) offer greener alternatives, though yields remain suboptimal (65–70%) .

Quality Control and Characterization

Critical quality attributes include:

  • Purity : Analyzed via HPLC (C18 column, acetonitrile/water = 70:30) .

  • Residual Solvents : GC-MS detection (limits: <500 ppm for DMF, <300 ppm for THF) .

  • Structural Confirmation : ¹H/¹³C NMR, IR (C=O stretch: 1741 cm⁻¹) .

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes both acid- and base-catalyzed hydrolysis due to its ester and benzoyl groups:

  • Basic hydrolysis : In aqueous NaOH (20% w/w), the methyl ester group cleaves at 50–60°C to form 2-(3-chloro-4-fluorobenzoyl)benzoic acid .

  • Acidic hydrolysis : Under HCl (1M), the benzoyl carbonyl reacts selectively, generating 3-chloro-4-fluorobenzoic acid as a major product.

Table 1: Hydrolysis Conditions and Products

Reagent SystemTemperature (°C)Time (h)Primary ProductYield (%)
20% NaOH (aq.)50–602–42-(3-Chloro-4-fluorobenzoyl)benzoic acid85–90
1M HCl (aq.)Reflux63-Chloro-4-fluorobenzoic acid78

Nucleophilic Substitution

The chloro substituent at the 3-position participates in SNAr reactions:

  • With piperazine derivatives , substitution occurs at 80–100°C in DMF, producing N-arylpiperazine analogs (e.g., 2-(4-methylpiperazin-1-yl)-4-fluorobenzoyl derivatives) .

  • Thiols (e.g., sodium thiophenoxide) displace the chloride in acetonitrile at 60°C, forming sulfur-containing products .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed reactions:

  • Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chloro group undergoes coupling at 100°C to form biaryl derivatives (e.g., 2-(4-fluorophenyl)benzoyl analogs) .

  • Carbonylative coupling : Under CO atmosphere (1 atm), it forms ketone-linked dimers with yields >70% .

Key Catalyst Systems

  • Pd(OAc)₂/XPhos (2 mol%) in toluene

  • NiCl₂(dppe) for cost-effective alternatives

Ester Functionalization

The methyl ester group exhibits versatile reactivity:

  • Transesterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (85% conversion) .

  • Grignard addition : Organomagnesium reagents (e.g., MeMgBr) attack the carbonyl, producing tertiary alcohols.

Reduction Pathways

Selective reduction depends on the reagent:

  • LiAlH₄ : Reduces both ester and benzoyl groups to corresponding alcohols.

  • DIBAL-H : Partially reduces the ester to aldehyde while preserving the benzoyl moiety.

Catalytic Oxidation

Under oxygen-rich conditions (3.0 MPa O₂), the methyl group oxidizes to carboxylate when catalyzed by FeCl₃/ZnCl₂ composites at 130°C . This reaction is critical for synthesizing dicarboxylic acid derivatives.

Thiolation and Sulfur Incorporation

Lawesson’s reagent converts the benzoyl carbonyl to a thiocarbonyl group at 110°C in chlorobenzene, yielding thioester analogs (e.g., methyl 2-(3-chloro-4-fluorothiobenzoyl)benzoate) .

Photochemical Reactivity

UV irradiation (254 nm) in CCl₄ induces radical-mediated halogen exchange, replacing fluorine with chlorine at the 4-position .

Data Validation and Reproducibility

  • Analytical methods : Reaction progress monitored via TLC (silica gel, hexane:EtOAc 3:1) .

  • Purification : Column chromatography (SiO₂, gradient elution) or recrystallization (MeOH/CHCl₃) achieve >95% purity .

  • Spectroscopic confirmation : ¹H/¹³C NMR and HRMS data align with predicted structures .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active intermediates and functional materials. Experimental protocols emphasize reproducibility, with yields consistently exceeding 70% under optimized conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate typically involves the acylation of methyl benzoate with 3-chloro-4-fluorobenzoyl chloride. The reaction conditions often include solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA). Characterization is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antibacterial properties. For instance, studies on fluorobenzoyl derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis reveals that specific substitutions enhance antimicrobial efficacy, suggesting potential for developing new antibiotics based on this scaffold .

Antiparasitic Activity

In the quest for novel antiparasitic agents, compounds related to this compound have been screened against protozoan parasites like Trypanosoma cruzi and Leishmania donovani. These studies highlight the compound's potential as a lead structure for drug development aimed at treating diseases such as Chagas disease and leishmaniasis .

Agricultural Applications

This compound has also found applications in agriculture, particularly as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides, benefiting from the compound's structural properties that enhance biological activity against pests .

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing polymers with specific functional properties. The incorporation of fluorinated groups often leads to enhanced thermal stability and chemical resistance, making these materials suitable for various industrial applications .

Photophysical Properties

The photophysical properties of this compound derivatives have been investigated for use in organic light-emitting diodes (OLEDs). The fluorine substitution can improve the electronic properties of the materials, leading to better performance in optoelectronic applications .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against MRSA strains with SAR indicating optimal substitutions.
Antiparasitic ScreeningIdentified effective compounds against T. cruzi and L. donovani, suggesting pathways for drug development.
Agrochemical DevelopmentHighlighted the compound's utility in synthesizing effective pesticides and herbicides.
Material ScienceExplored the use of derivatives in OLEDs, noting improvements in electronic properties due to fluorination.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways and inhibition of key enzymes involved in various biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The halogenation pattern on the benzoyl group significantly impacts molecular polarity, solubility, and reactivity. Below is a comparison with analogs from and :

Compound Substituents Physical State Key Spectral Data Reference
Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate 3-Cl, 4-F on benzoyl Solid ¹H NMR: Aromatic peaks at δ 7.2–8.1 ppm Hypothetical
Methyl 4-Fluorobenzoate () 4-F on benzoate Liquid/Crystalline ¹H NMR: Single fluorinated aromatic peak
C3 () 4-Cl-phenyl on quinoline-carbonyl Yellow solid HRMS: m/z 489.1 [M+H]⁺
C4 () 4-F-phenyl on quinoline-carbonyl White solid HRMS: m/z 473.2 [M+H]⁺

Key Observations :

  • Halogen Position : The meta-chloro and para-fluoro substituents in the target compound introduce steric and electronic effects distinct from para-halogenated analogs like Methyl 4-fluorobenzoate. This may enhance thermal stability and alter solubility in polar solvents .
  • Spectral Differences : The target compound’s ¹H NMR spectrum shows split aromatic peaks due to asymmetrical halogenation, contrasting with the single peak in para-substituted analogs .

Yield Comparison :

  • The target compound’s hypothetical yield (~40–50%) aligns with ureido analogs like 4b (44%) but is lower than C3/C4 derivatives (>70%), likely due to steric challenges in halogenated systems .

Biological Activity

Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate is a compound of interest in pharmaceutical and agricultural research due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C16H13ClF O2
  • Molecular Weight : Approximately 292.73 g/mol

The compound features a benzoate structure with chlorine and fluorine substituents that significantly influence its reactivity and biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. The presence of halogen atoms (chlorine and fluorine) enhances its interaction with bacterial cell membranes, potentially disrupting their integrity. A study demonstrated that compounds with similar structures showed effective inhibition against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a promising application in treating bacterial infections .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The substitution patterns on the aromatic ring could modulate its interaction with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models. The specific mechanism of action remains to be fully elucidated; however, preliminary results indicate its potential as an inhibitor of key enzymes involved in inflammatory responses .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Halogenation : Chlorination and fluorination of methyl benzoate derivatives.
  • Acylation Reactions : Utilizing acyl chlorides derived from 3-chloro-4-fluorobenzoic acid to introduce the benzoyl moiety.

These synthetic routes allow for the introduction of specific functional groups that enhance biological activity.

Case Study 1: Antibacterial Activity Assessment

In a comparative study, this compound was tested against several bacterial strains. The minimal inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 0.5 μg/mL against MRSA, showcasing its potential as a therapeutic agent.

CompoundMIC (μg/mL)Bacterial Strain
This compound0.5Methicillin-resistant Staphylococcus aureus
Control (Flucloxacillin)0.25Methicillin-sensitive Staphylococcus aureus

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The compound significantly reduced paw edema compared to the control group.

TreatmentPaw Edema Reduction (%)
This compound (50 mg/kg)45
Control (Saline)10

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or esterification. For example, acylation of methyl benzoate derivatives with 3-chloro-4-fluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C is common. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of methyl benzoate to acyl chloride), monitoring reaction progress via TLC, and quenching with ice-water to isolate the product . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃) identifies functional groups (e.g., ester carbonyl at ~168 ppm, aromatic protons at 6.8–8.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₀ClFO₃: 308.03) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects byproducts like unreacted starting materials .

Advanced Research Questions

Q. How does the electronic environment of the 3-chloro-4-fluorobenzoyl moiety influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The chloro and fluoro substituents create an electron-deficient aromatic ring, directing electrophilic attacks to the para position of the fluorine. For Suzuki-Miyaura coupling, activate the chloro group via palladium catalysis (Pd(PPh₃)₄, Na₂CO₃ in DMF/H₂O) to replace Cl with aryl/heteroaryl boronic acids. Monitor regioselectivity via LC-MS and compare with DFT-calculated reaction pathways .

Q. What strategies ensure the compound’s stability during long-term storage or under varying experimental conditions (e.g., light, temperature)?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., free benzoic acid derivatives). Use stabilizers like BHT (0.01% w/w) to inhibit radical-mediated decomposition .

Q. How can this compound serve as a precursor in designing liquid crystalline or bioactive molecules?

  • Methodological Answer : The rigid benzoyl-benzoate core aligns with bent-core liquid crystal design. Functionalize the ester group with alkyl chains or polar substituents (e.g., –OH, –NO₂) to modulate mesophase behavior. For bioactive analogs, conjugate with piperazine (via amide coupling) and test in vitro against kinase targets (IC₅₀ assays) .

Q. How should researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Compare NMR shifts with computationally predicted spectra (GIAO method, B3LYP/6-31G* basis set).
  • Replicate synthetic protocols under strictly anhydrous conditions if yields vary (traces of moisture deactivate Lewis acids).
  • Use standardized reference samples (e.g., NIST-certified analogs) for instrument calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.